Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate
Description
Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class
Properties
IUPAC Name |
ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-14(17(22)23-4-2)24-16-13-10-20-21(15(13)18-11-19-16)12-8-6-5-7-9-12/h5-11,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDFCEHRXNMGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine, including Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate, exhibit significant anticancer properties.
Anti-inflammatory Effects
This compound is also being investigated for its potential anti-inflammatory properties. The structure of the compound suggests it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Research Findings
In vitro studies have shown that compounds with similar structures can downregulate the expression of inflammatory mediators such as TNF-alpha and IL-6. This positions this compound as a candidate for further exploration in treating inflammatory conditions .
Antimicrobial Properties
The antimicrobial activity of this compound has also been documented. Some derivatives within the pyrazolo[3,4-d]pyrimidine family have shown efficacy against various bacterial strains.
Efficacy Against Bacteria
Studies indicate that this compound exhibits broad-spectrum antimicrobial effects. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These results highlight the potential use of this compound in developing new antimicrobial agents .
Case Studies and Research Insights
Several case studies have been conducted to evaluate the biological activities of this compound:
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of A549 and MCF-7 cells significantly compared to control groups .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses, suggesting its therapeutic potential .
- Microbial Resistance Studies : Research on the antimicrobial effects revealed that this compound could be effective against resistant strains of bacteria, addressing a critical need in antibiotic development .
Mechanism of Action
The mechanism by which Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate is compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a different heterocyclic structure but exhibit similar biological activities.
EGFR-TK inhibitors: These compounds are used in cancer treatment and share some mechanistic similarities with this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound in scientific research and potential therapeutic applications.
Biological Activity
Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Synthesis
The compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core linked to an ethyl sulfanylbutanoate moiety. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing techniques such as condensation reactions and cyclization.
Synthetic Pathway Example
A common synthetic route includes:
- Formation of the Pyrazolo[3,4-d]pyrimidine core : This is achieved through the reaction of phenylhydrazine with appropriate carbonyl compounds.
- Introduction of the Sulfanylbutanoate group : This step often involves the reaction of the pyrazolo derivative with thioacetic acid followed by esterification with butanoic acid derivatives.
2.1 Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. The mechanism of action is primarily attributed to their ability to inhibit specific kinases involved in tumor growth and proliferation.
- Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity (Khalil et al., 2003).
2.2 Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics (Pandey et al., 2009).
2.3 Anticonvulsant Properties
Some studies have explored the anticonvulsant effects of pyrazolo derivatives, indicating potential therapeutic applications in epilepsy.
3. Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Sulfanyl Group | Enhances anticancer activity |
| Substituents on Phenyl Ring | Modulates potency against specific cancer types |
| Alkyl Chain Length | Influences solubility and bioavailability |
Table 1: Biological Activity Summary
| Compound | Activity Type | IC50/MIC Values | Reference |
|---|---|---|---|
| This compound | Anticancer | Low µM | Khalil et al., 2003 |
| This compound | Antimicrobial | Varies by strain | Pandey et al., 2009 |
| This compound | Anticonvulsant | Not specified | El-Azab et al., 2013 |
5.
This compound represents a promising candidate in drug discovery due to its diverse biological activities. Ongoing research into its mechanisms of action and optimization through SAR studies will be essential for developing effective therapeutic agents based on this compound.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
